

An In-depth Technical Guide to 2-Bromo-6-isopropylpyrazine

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Compound of Interest

Compound Name: 2-Bromo-6-isopropylpyrazine

Cat. No.: B15361770

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of **2-Bromo-6-isopropylpyrazine** (CAS No. 1086382-94-6). While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and presents data from closely related analogs to offer a predictive profile. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, drug discovery, and materials science, highlighting the potential of this substituted pyrazine core in the development of novel therapeutics.

Molecular Structure and Properties

2-Bromo-6-isopropylpyrazine is a heterocyclic aromatic compound featuring a pyrazine ring substituted with a bromine atom and an isopropyl group. The pyrazine core is a key pharmacophore found in numerous FDA-approved drugs.^{[1][2]} The presence of a bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, making it a versatile building block in medicinal chemistry.

Chemical and Physical Data

Quantitative data for **2-Bromo-6-isopropylpyrazine** is not widely available. The following table summarizes its basic identifiers and includes predicted data for the closely related analog, 2-

Bromo-6-(n-propyl)pyrazine, to provide an estimation of its physical properties.

Property	Value	Source
IUPAC Name	2-Bromo-6-(propan-2-yl)pyrazine	-
CAS Number	1086382-94-6	Kuujia.com[3]
Molecular Formula	C ₇ H ₉ BrN ₂	Kuujia.com[3]
Molecular Weight	201.07 g/mol	Calculated
Predicted Boiling Point	234.4 ± 35.0 °C	ChemicalBook (for 2-Bromo-6-(n-propyl)pyrazine)[4]
Predicted Density	1.422 ± 0.06 g/cm ³	ChemicalBook (for 2-Bromo-6-(n-propyl)pyrazine)[4]
Predicted pKa	-0.92 ± 0.10	ChemicalBook (for 2-Bromo-6-(n-propyl)pyrazine)[4]

Spectroscopic Data (Predicted)

Detailed experimental spectra for **2-Bromo-6-isopropylpyrazine** are not readily available. However, based on the analysis of similar structures, the following characteristic spectroscopic features can be predicted:

- ¹H NMR:** The proton NMR spectrum is expected to show signals corresponding to the isopropyl group (a doublet and a septet) and two singlets for the aromatic protons on the pyrazine ring. The chemical shifts would be influenced by the electronegativity of the bromine and nitrogen atoms.
- ¹³C NMR:** The carbon NMR spectrum would display distinct signals for the two methyl carbons of the isopropyl group, the methine carbon of the isopropyl group, and the four carbons of the pyrazine ring. The carbon attached to the bromine atom would exhibit a characteristic chemical shift.
- Mass Spectrometry:** The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an

approximate 1:1 ratio). Fragmentation would likely involve the loss of the isopropyl group and subsequent ring fragmentation.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **2-Bromo-6-isopropylpyrazine** is not published, a plausible synthetic route can be devised based on established methods for the preparation of substituted pyrazines.

Proposed Experimental Protocol: Synthesis of 2-Bromo-6-isopropylpyrazine

This proposed synthesis involves the condensation of an amino acid precursor followed by halogenation.

Step 1: Synthesis of 3,6-diisopropyl-2,5-piperazinedione

- To a solution of L-valine methyl ester hydrochloride (2 equivalents) in a suitable solvent such as ethylene glycol, add a base (e.g., sodium methoxide, 2 equivalents) at room temperature.
- Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and add water to precipitate the product.
- Filter the solid, wash with cold water, and dry under vacuum to yield 3,6-diisopropyl-2,5-piperazinedione.

Step 2: Synthesis of 2-Bromo-6-isopropylpyrazine

- To a flask containing phosphorus oxybromide (POBr_3 , 3-5 equivalents), add the 3,6-diisopropyl-2,5-piperazinedione (1 equivalent) portion-wise at 0 °C.
- After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 12-18 hours.
- Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

- Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **2-Bromo-6-isopropylpyrazine**.

Reactivity

The bromine atom on the pyrazine ring is expected to be susceptible to nucleophilic aromatic substitution and to participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This reactivity makes **2-Bromo-6-isopropylpyrazine** a valuable intermediate for the synthesis of more complex molecules with potential biological activity.

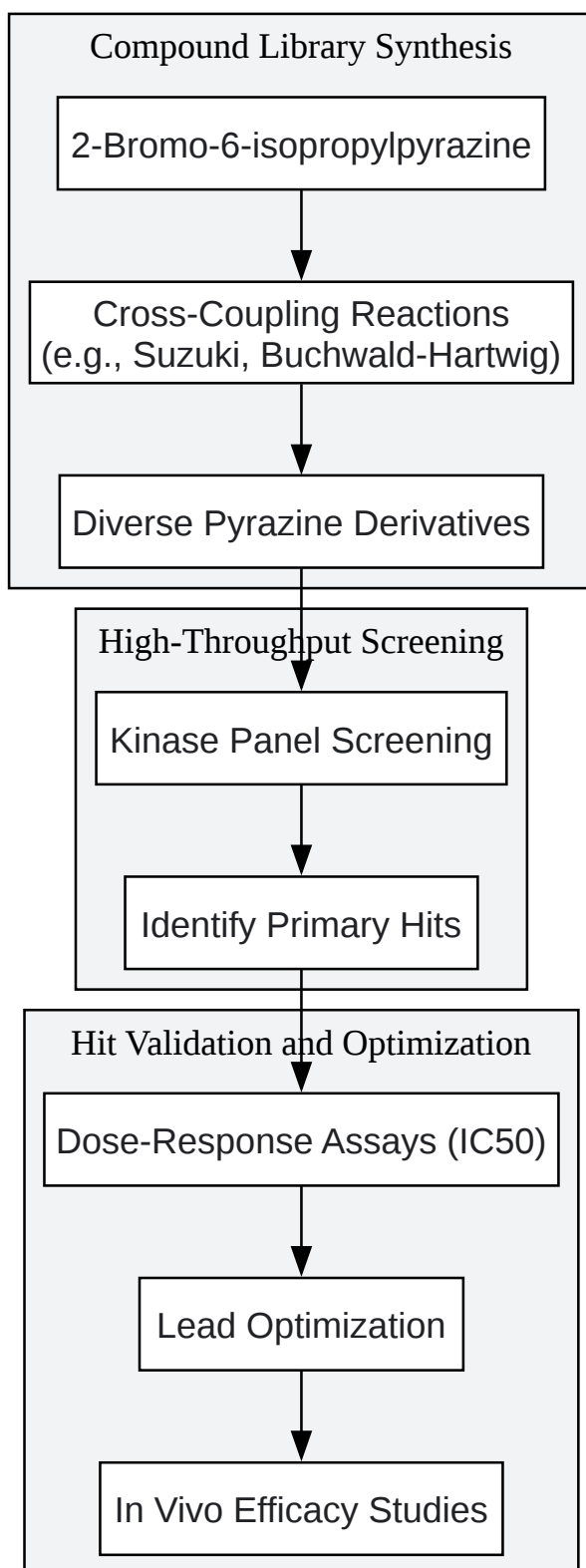
Relevance in Drug Discovery and Development

Pyrazine derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including antibacterial, anticancer, and anti-inflammatory properties.^[1] Several FDA-approved drugs, such as the diuretic Amiloride and the anticancer agent Bortezomib, contain a pyrazine core.

Potential Signaling Pathways and Targets

Given the prevalence of the pyrazine scaffold in kinase inhibitors, it is plausible that **2-Bromo-6-isopropylpyrazine** derivatives could be developed to target various protein kinases. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.

The following diagram illustrates a generalized workflow for screening a library of compounds, such as derivatives of **2-Bromo-6-isopropylpyrazine**, for kinase inhibitory activity.

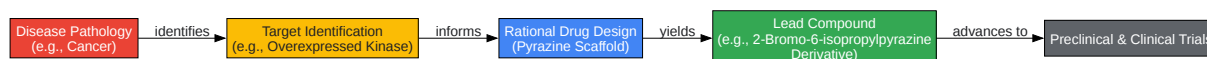


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Figure 1. Workflow for Kinase Inhibitor Drug Discovery.

Logical Relationship in Target-Based Drug Discovery

The development of targeted therapies often follows a logical progression from target identification to clinical application. Substituted pyrazines can be designed to interact with specific molecular targets.



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Figure 2. Logic Flow in Targeted Drug Development.

Conclusion

2-Bromo-6-isopropylpyrazine represents a promising, yet underexplored, scaffold for the development of novel chemical entities. Its predicted properties and the known biological significance of the pyrazine core suggest its potential as a valuable building block in drug discovery and materials science. Further experimental investigation into its synthesis, reactivity, and biological activity is warranted to fully elucidate its potential. This guide serves as a starting point for researchers interested in exploring the chemistry and applications of this and related compounds.

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